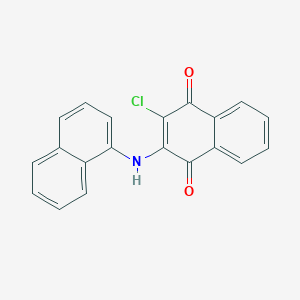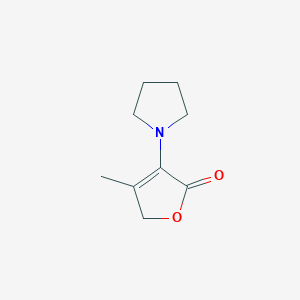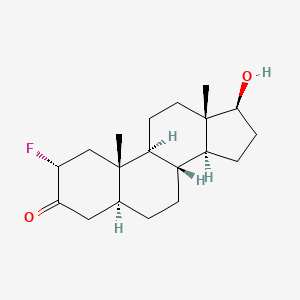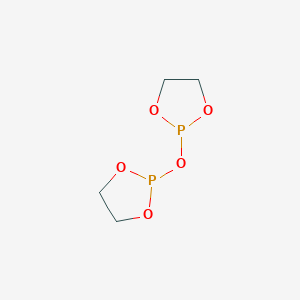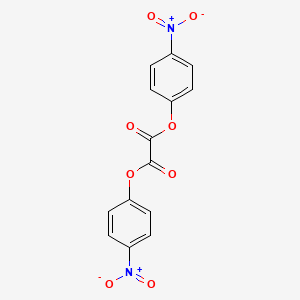
Bis(4-nitrophenyl) Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-nitrophenyl) oxalate is an organic compound with the molecular formula C14H8N2O8. It is a derivative of oxalic acid, where the hydrogen atoms are replaced by 4-nitrophenyl groups. This compound is known for its role in chemiluminescence reactions, particularly in glow sticks, where it reacts with hydrogen peroxide to produce light .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-nitrophenyl) oxalate can be synthesized through the reaction of oxalyl chloride with 4-nitrophenol in the presence of a base. The reaction typically involves the following steps:
- Dissolving 4-nitrophenol in an appropriate solvent such as dichloromethane.
- Adding oxalyl chloride dropwise to the solution while maintaining a low temperature (0-5°C).
- Stirring the reaction mixture for several hours at room temperature.
- Quenching the reaction with water and extracting the product with an organic solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Bis(4-nitrophenyl) oxalate undergoes several types of chemical reactions, including:
Chemiluminescence: In the presence of hydrogen peroxide and a suitable fluorophore, this compound undergoes a chemiluminescent reaction, producing light.
Common Reagents and Conditions
Hydrolysis: Neutral or acidic conditions with water or aqueous solutions.
Chemiluminescence: Hydrogen peroxide and a fluorophore such as a polycyclic aromatic hydrocarbon.
Major Products Formed
Hydrolysis: 4-nitrophenol and oxalic acid.
Chemiluminescence: Light, 4-nitrophenol, and carbon dioxide.
Scientific Research Applications
Bis(4-nitrophenyl) oxalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(4-nitrophenyl) oxalate in chemiluminescence involves the following steps:
- Reaction with hydrogen peroxide to form an intermediate dioxetanedione.
- Decomposition of the dioxetanedione to produce excited-state carbon dioxide and 4-nitrophenol.
- Emission of light as the excited-state carbon dioxide returns to its ground state .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-dinitrophenyl) oxalate: Another chemiluminescent reagent used in similar applications.
Bis(2,4,6-trichlorophenyl) oxalate: Known for its use in chemiluminescent reactions with higher stability.
Uniqueness
Bis(4-nitrophenyl) oxalate is unique due to its specific reactivity and efficiency in producing light in chemiluminescent reactions. Its ability to produce a bright and sustained glow makes it particularly valuable in applications requiring reliable and long-lasting chemiluminescence .
Properties
CAS No. |
5070-15-5 |
|---|---|
Molecular Formula |
C14H8N2O8 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
bis(4-nitrophenyl) oxalate |
InChI |
InChI=1S/C14H8N2O8/c17-13(23-11-5-1-9(2-6-11)15(19)20)14(18)24-12-7-3-10(4-8-12)16(21)22/h1-8H |
InChI Key |
YRUMDDXIKVNSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
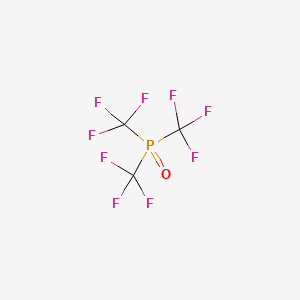
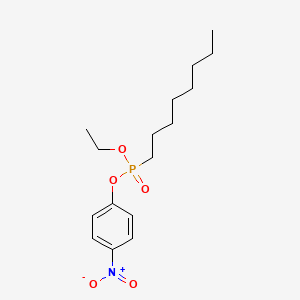
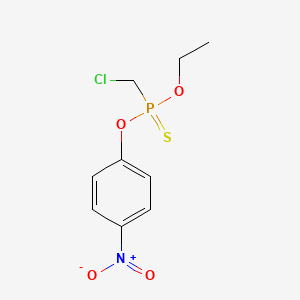
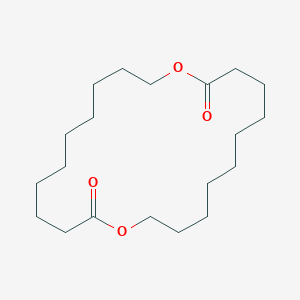
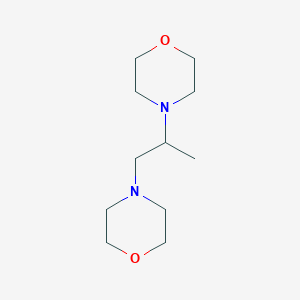
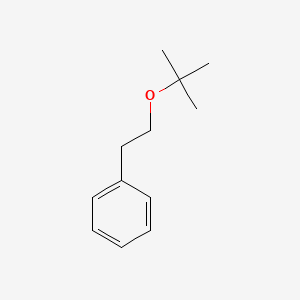
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
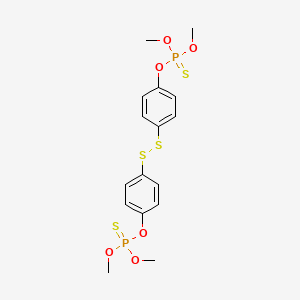
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
